molecular formula C8H6BrClO3S B1438106 3-Acetyl-4-bromobenzene-1-sulfonyl chloride CAS No. 1152558-80-9

3-Acetyl-4-bromobenzene-1-sulfonyl chloride

Cat. No.: B1438106
CAS No.: 1152558-80-9
M. Wt: 297.55 g/mol
InChI Key: PTJDETLJONCUDL-UHFFFAOYSA-N
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Description

3-Acetyl-4-bromobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6BrClO3S and a molecular weight of 297.56 g/mol . It is a derivative of benzene, featuring an acetyl group at the 3-position, a bromine atom at the 4-position, and a sulfonyl chloride group at the 1-position. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Acetyl-4-bromobenzene-1-sulfonyl chloride can be found online . It’s important to handle this compound with appropriate safety measures.

Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound . For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-bromobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-acetyl-4-bromobenzene. The reaction is carried out by treating 3-acetyl-4-bromobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

[ \text{C8H6BrO} + \text{HSO3Cl} \rightarrow \text{C8H6BrClO3S} + \text{HCl} ]

The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-bromobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Carboxylic Acids: Formed by oxidation of the acetyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-4-bromobenzene-1-sulfonyl chloride is unique due to the presence of both an acetyl group and a bromine atom on the benzene ring, along with the sulfonyl chloride group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-acetyl-4-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJDETLJONCUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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